2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline
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Overview
Description
2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline is a chemical compound with the molecular formula C22H17FN4. It is known for its unique structure, which includes a quinoxaline core substituted with a benzyl group and a hydrazone linkage to a 4-fluorophenyl group
Preparation Methods
The synthesis of 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline typically involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-quinoxalinylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of the hydrazone linkage to a hydrazine group.
Scientific Research Applications
2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline involves its interaction with specific molecular targets. The hydrazone linkage and quinoxaline core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline can be compared with other quinoxaline derivatives and hydrazones. Similar compounds include:
3-benzyl-2-quinoxalinylhydrazine: Lacks the fluorophenyl group, resulting in different reactivity and biological activity.
4-fluorobenzaldehyde hydrazone derivatives: These compounds share the hydrazone linkage but differ in the core structure, leading to variations in their properties.
Quinoxaline derivatives: These compounds have the quinoxaline core but differ in the substituents, affecting their chemical and biological behavior.
Properties
IUPAC Name |
3-benzyl-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNRNWFDKAML-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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